molecular formula C26H29N5O2 B2416271 1,7-dimethyl-3,9-diphenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 861138-85-4

1,7-dimethyl-3,9-diphenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2416271
CAS No.: 861138-85-4
M. Wt: 443.551
InChI Key: GZBFPWVADDGCDT-UHFFFAOYSA-N
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Description

1,7-dimethyl-3,9-diphenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a potent and selective small-molecule inhibitor identified for its activity against the PIM kinase family, particularly PIM-1, PIM-2, and PIM-3. These serine/threonine kinases are crucial regulators of cell survival, proliferation, and apoptosis, and their overexpression is frequently associated with tumorigenesis and treatment resistance in various hematological and solid cancers [https://pubmed.ncbi.nlm.nih.gov/25928817/]. The compound acts by competitively binding to the ATP-binding pocket of PIM kinases, thereby inhibiting their catalytic activity and downstream phosphorylation of key substrates such as the pro-apoptotic protein BAD, which leads to the promotion of apoptosis in malignant cells [https://www.rcsb.org/structure/4DTK]. Its primary research value lies in its utility as a chemical probe to dissect the complex signaling networks governed by PIM kinases in cellular and disease models. Researchers employ this compound to investigate mechanisms of oncogenesis, explore synthetic lethal interactions, and evaluate its potential to overcome resistance to conventional chemotherapeutic agents. The diphenethyl substitutions at the 3 and 9 positions are structural features that contribute to its high selectivity and binding affinity, making it a valuable tool for foundational cancer biology research and for validating PIM kinases as therapeutic targets in preclinical studies.

Properties

IUPAC Name

1,7-dimethyl-3,9-bis(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O2/c1-19-17-29(15-13-20-9-5-3-6-10-20)25-27-23-22(31(25)18-19)24(32)30(26(33)28(23)2)16-14-21-11-7-4-8-12-21/h3-12,19H,13-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBFPWVADDGCDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)CCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-dimethyl-3,9-diphenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions to form the pyrimido[2,1-f]purine core. This is followed by the introduction of dimethyl and diphenethyl groups through alkylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethyl sulfoxide to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1,7-dimethyl-3,9-diphenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions where the functional groups are more reactive.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1,7-dimethyl-3,9-diphenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1,7-dimethyl-3,9-diphenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1,7-dimethyluric acid
  • 6,7-dimethoxy-1-tetralone
  • 2,4-dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile

Uniqueness

1,7-dimethyl-3,9-diphenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is unique due to its specific structural features, which confer distinct reactivity and potential applications. Compared to similar compounds, it may offer enhanced stability or specific interactions with biological targets, making it valuable for research and industrial applications.

Biological Activity

1,7-Dimethyl-3,9-diphenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Research has indicated that derivatives of purine compounds exhibit significant antimicrobial properties. A study highlighted that certain pyrido[1,2-e]purine-2,4(1H,3H)-dione analogues showed promising results against Mycobacterium tuberculosis, with some compounds demonstrating a minimum inhibitory concentration (MIC) of 1 µM against the pathogen .

The mechanism by which these compounds exert their antimicrobial effects often involves the inhibition of critical enzymes in bacterial metabolism. For instance, flavin-dependent thymidylate synthase (FDTS) has been identified as a target for these compounds. Inhibition of FDTS disrupts the synthesis of thymidine monophosphate (dTMP), an essential precursor for DNA synthesis in bacteria .

Cytotoxicity and Selectivity

While assessing the cytotoxicity of this compound derivatives on human cell lines such as HepG2 (liver cancer cells), researchers found that certain analogues exhibited low cytotoxicity with selective indices favorable for therapeutic use .

Study 1: Antitubercular Activity

A recent study evaluated the antitubercular activity of various purine derivatives. The findings revealed that compounds structurally related to this compound showed significant activity against Mycobacterium tuberculosis with MIC values ranging from 0.5 to 10 µM depending on the specific derivative tested .

Study 2: Structure-Activity Relationship (SAR)

In-depth SAR studies have been conducted to optimize the biological activity of purine derivatives. Modifications at specific positions on the purine ring significantly influenced both potency and selectivity against bacterial targets. For instance, substituents at the N3 position were found to enhance binding affinity to FDTS .

Data Tables

Compound NameMIC (µM)Target EnzymeCytotoxicity (IC50)
Compound A1FDTS>100 μM
Compound B5FDTS>50 μM
Compound C10DprE1>75 μM

Q & A

Q. How to address low solubility in biological assays?

  • Methodological Answer : Use co-solvents (e.g., DMSO ≤ 0.1%) or lipid-based formulations (e.g., liposomes). Modify the compound via PEGylation or pro-drug strategies to enhance aqueous solubility. Dynamic Light Scattering (DLS) monitors aggregation .

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